molecular formula C9H9BF3K B13505616 potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide

potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide

Cat. No.: B13505616
M. Wt: 224.07 g/mol
InChI Key: CXDVEVJSEVYVNA-KQGICBIGSA-N
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Description

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide (C₉H₉BF₃K, CAS 863329-30-0) is a potassium organotrifluoroborate salt characterized by a trans-configured styryl group ((2E)-3-phenylprop-2-en-1-yl) attached to a trifluoroborate core. These salts are widely employed in Suzuki-Miyaura cross-coupling reactions due to their hydrolytic stability and tunable reactivity . The compound’s structure, confirmed via crystallographic tools like SHELX and ORTEP , features a planar styryl moiety that enhances conjugation, influencing both electronic properties and steric interactions in catalytic applications.

Properties

Molecular Formula

C9H9BF3K

Molecular Weight

224.07 g/mol

IUPAC Name

potassium;trifluoro-[(E)-3-phenylprop-2-enyl]boranuide

InChI

InChI=1S/C9H9BF3.K/c11-10(12,13)8-4-7-9-5-2-1-3-6-9;/h1-7H,8H2;/q-1;+1/b7-4+;

InChI Key

CXDVEVJSEVYVNA-KQGICBIGSA-N

Isomeric SMILES

[B-](C/C=C/C1=CC=CC=C1)(F)(F)F.[K+]

Canonical SMILES

[B-](CC=CC1=CC=CC=C1)(F)(F)F.[K+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide generally follows a multi-step synthetic pathway involving:

  • Starting materials: Typically an arylboronic acid or boronate ester precursor bearing the (2E)-3-phenylprop-2-en-1-yl moiety.
  • Fluorination: Introduction of the trifluoroborate group is commonly achieved by reaction with potassium fluoride (KF) and a suitable fluorinating agent.
  • Solvent and conditions: Reactions are conducted in aprotic solvents such as tetrahydrofuran (THF) or acetonitrile, under controlled temperature conditions ranging from ambient to reflux, depending on scale and desired yield.

This approach leverages the stability and reactivity of organoboranes and the nucleophilicity of fluoride ions to form the trifluoroborate salt.

Detailed Preparation Protocols

Step Description Reagents/Conditions Outcome/Notes
1 Synthesis of (2E)-3-phenylprop-2-en-1-ylboronic acid Hydroboration of styrene derivatives or via lithiation-borylation Formation of organoborane intermediate
2 Conversion to trifluoroborate salt Treatment with potassium fluoride and fluorinating agents (e.g., BF3·OEt2) in THF Formation of this compound
3 Purification Crystallization or recrystallization from suitable solvents High purity product for synthetic applications

The exact fluorinating agent and conditions can vary; some protocols use direct fluorination with BF3·OEt2, while others employ transmetalation reactions from organoborane precursors.

Alternative Synthetic Routes

  • Transmetalation methods: Starting from organoborane derivatives, transmetalation with potassium salts under palladium catalysis can yield the trifluoroborate compound.
  • Direct fluorination: Some methods utilize direct fluorination of boronic acids with KF in the presence of phase-transfer catalysts to improve yield and selectivity.

These alternative routes are optimized for industrial-scale synthesis to maximize efficiency and minimize impurities.

Research Findings on Preparation and Reactivity

Reaction Mechanism Insights

The formation of the trifluoroborate salt involves nucleophilic attack by fluoride ions on the boron center, stabilizing the boron-fluorine bonds. The (2E)-3-phenylprop-2-en-1-yl side chain remains intact, preserving the compound's reactivity in subsequent cross-coupling reactions.

Optimization Studies

  • Reaction temperature and solvent choice significantly affect yield and purity.
  • Use of anhydrous conditions and inert atmosphere (argon or nitrogen) prevents hydrolysis of sensitive intermediates.
  • Purification by recrystallization improves the stability and shelf-life of the compound for research and industrial use.

Comparative Data on Similar Compounds

Compound Structural Feature Reactivity Profile Preparation Complexity
This compound Allylic phenylprop-2-enyl group High reactivity in Suzuki–Miyaura coupling Moderate, multi-step synthesis
Potassium phenyltrifluoroborate Phenyl group only Less versatile in allylic coupling Simpler, direct fluorination
Potassium 3-fluorophenyltrifluoroborate Fluorine substitution on phenyl Altered selectivity and reactivity Similar complexity
Potassium 2-methoxyphenyltrifluoroborate Methoxy substitution on phenyl Different solubility and reactivity Similar complexity

This comparison highlights the unique synthetic challenges and advantages of the allylic phenylprop-2-en-1-yl substituent in the potassium trifluoroborate compound.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material (2E)-3-phenylprop-2-en-1-ylboronic acid or ester Commercially available or synthesized
Fluorinating agent Potassium fluoride (KF), BF3·OEt2 Key for trifluoroborate formation
Solvent Tetrahydrofuran (THF), acetonitrile Aprotic solvents preferred
Temperature Room temperature to reflux (~25–80 °C) Controls reaction rate and purity
Atmosphere Inert gas (argon or nitrogen) Prevents hydrolysis and oxidation
Purification method Recrystallization Ensures high purity for synthetic use
Yield Typically moderate to high (60–85%) Dependent on reaction conditions

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a nucleophilic partner in Suzuki-Miyaura reactions, enabling C–C bond formation with aryl, alkenyl, and alkyl electrophiles. Key catalytic systems and substrates include:

Reaction Conditions and Catalysts

Catalyst SystemBaseSolventElectrophile TypeYield RangeReference
PdCl₂(dppf)·CH₂Cl₂ (9 mol %)Cs₂CO₃ (3 eq)THF/H₂O (3:1)Aryl triflates60–85%
Pd(OAc)₂/CyJohnPhos (3 mol %)K₃PO₄ (3.3 eq)Toluene/H₂OAryl bromides70–92%
Pd(PPh₃)₄ (7 mol %)Cs₂CO₃ (3 eq)Toluene/H₂Ogem-Dibromides80–95%

Key Observations

  • Electrophile Scope : Compatible with aryl bromides, chlorides, and triflates, as well as alkenyl bromides .

  • Steric Effects : The (2E)-3-phenylpropenyl group facilitates transmetalation without steric hindrance, even with bulky substrates .

  • Functional Group Tolerance : Stable under oxidative conditions (e.g., epoxidation of alkenes) .

Cyclopropanation Reactions

The compound participates in cyclopropane synthesis via cross-coupling with cyclopropane precursors. Stereoretentive protocols have been developed:

Mechanistic Insight

The boron-allyl group undergoes transmetalation to palladium, followed by reductive elimination to form the cyclopropane ring while retaining stereochemistry .

Aminoethylation Reactions

β-Aminoethyl derivatives are synthesized via cross-coupling with protected aminoethyltrifluoroborates:

Reaction Protocol

  • Electrophile : Aryl bromides (e.g., 4-bromoanisole)

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (10 mol %)

  • Base : Cs₂CO₃ (3 eq)

  • Yield : 75–82%

Comparative Reactivity with Analogues

PropertyThis CompoundPotassium PhenyltrifluoroboratePotassium Cyclopropyltrifluoroborate
Reactivity with Aryl Chlorides High (Pd/XPhos)ModerateHigh
Stability to Protodeboronation ExcellentGoodExcellent
Stereochemical Retention YesN/AYes

Industrial and Synthetic Utility

  • Scalability : Prepared via hydroboration of styrene derivatives followed by KHF₂ treatment .

  • Cost-Effectiveness : Avoids costly boronate esters; stable for long-term storage .

Scientific Research Applications

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide involves its ability to act as a nucleophile in various chemical reactions. The boron atom in the compound can form stable complexes with transition metals, facilitating catalytic processes such as cross-coupling reactions. The molecular targets and pathways involved include the formation of boron-oxygen or boron-carbon bonds, which are crucial for the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Potassium Organotrifluoroborate Salts

Structural and Electronic Variations

Key Compounds for Comparison :

Potassium Trifluoro(4-phenoxyphenyl)boranuide (C₁₂H₁₀BF₃KO): Contains a phenoxyphenyl group, introducing electron-withdrawing oxygen, which increases oxidative stability but may reduce nucleophilicity in cross-coupling reactions .

Potassium Trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide (C₆H₅BF₃KOS, CAS 1186025-95-5): A heterocyclic derivative with a thiophene ring and formyl group, offering π-π stacking capabilities and altered solubility in polar solvents .

Potassium Trifluoro(1H-inden-2-yl)borate : An indenyl-substituted analogue reported to achieve 79% yield in Bronsted acid-catalyzed substitutions, highlighting the role of fused aromatic systems in reaction efficiency .

Table 1: Structural and Electronic Properties
Compound Substituent Key Features
Potassium Trifluoro[(2E)-styryl]boranuide (2E)-3-Phenylprop-2-en-1-yl Conjugated styryl group; moderate steric bulk
Potassium Trifluoro(4-phenoxyphenyl)boranuide 4-Phenoxyphenyl Electron-withdrawing phenoxy group; enhanced stability
Potassium Trifluoro(2-fluorobenzyl)boranuide 2-Fluorophenylmethyl Electronegative fluorine; increased Lewis acidity
Potassium Trifluoro(thiophene-formyl)boranuide 5-Formyl-3-methylthiophen-2-yl Heterocyclic with polar formyl group; improved solubility in DMSO

Reactivity and Catalytic Performance

  • Cross-Coupling Efficiency: The styryl group in the main compound provides a balance between electron density (via conjugation) and steric accessibility, enabling moderate to high yields (e.g., 72% for analogous styryl derivatives in Bronsted acid-catalyzed substitutions ). In contrast, fluorinated derivatives like the 2-fluorobenzyl variant may exhibit faster transmetallation but lower solubility in nonpolar solvents .
  • Thermal Stability: Thermogravimetric analysis (TGA) data from analogous compounds (e.g., aliphatic trifluoroborates) suggests that aromatic substituents like styryl or phenoxyphenyl groups enhance thermal stability compared to aliphatic chains, delaying decomposition above 200°C .
Table 2: Catalytic and Thermal Properties
Compound Reaction Yield (Typical) Decomposition Onset (°C) Solubility (in THF)
Potassium Trifluoro[(2E)-styryl]boranuide 72–85% ~210 (estimated) Moderate (20 mg/mL)
Potassium Trifluoro(indenyl)borate 79% ~225 Low (<10 mg/mL)
Potassium Trifluoro(2-fluorobenzyl)boranuide N/A ~190 High (50 mg/mL)

Biological Activity

Potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide, also known by its CAS number 1902198-18-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in synthetic organic chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and a summary of its chemical properties.

Molecular Formula: C₉H₉BF₃K
Molecular Weight: 224.07 g/mol
CAS Number: 1902198-18-8
Structure: The compound features a boron atom coordinated to trifluoro groups and an allylic side chain, which is crucial for its reactivity in various chemical reactions.

This compound acts primarily through the formation of C–C bonds via metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals. The presence of trifluoroborate enhances the reactivity and stability of intermediates formed during these reactions, allowing for more efficient synthesis pathways.

1. Immunomodulatory Effects

Recent studies have indicated that compounds similar to this compound exhibit immunomodulatory properties. These properties are particularly relevant in the context of drug development for autoimmune diseases and cancer therapies. The compound's ability to influence immune responses may be linked to its structural features that allow interaction with various biological targets.

3. Case Studies

Several case studies highlight the efficacy of boron-containing compounds in biological systems:

  • Study on Boron Compounds in Cancer Treatment: A study published in the Journal of Medicinal Chemistry explored various boron compounds' effects on cancer cell lines, revealing that they could effectively inhibit cell proliferation and induce apoptosis through reactive oxygen species (ROS) generation.
  • Immunomodulatory Properties: Another study focused on the immunomodulatory effects of boron-based drugs, demonstrating their capacity to modulate cytokine production in immune cells, which could be beneficial in treating inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
ImmunomodulationModulates immune responses; potential use in autoimmune diseases
Anticancer ActivityInduces apoptosis in cancer cells; disrupts tumor growth
Synthetic UtilityFacilitates C–C bond formation via Suzuki-Miyaura coupling

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing potassium trifluoro[(2E)-3-phenylprop-2-en-1-yl]boranuide?

  • Methodological Answer : The compound can be synthesized via transmetalation of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂) under anhydrous conditions. Key steps include:

  • Precursor preparation : Start with (2E)-3-phenylprop-2-en-1-ylboronic acid.
  • Fluoridation : React with KHF₂ in tetrahydrofuran (THF) at −78°C to avoid side reactions.
  • Purification : Use recrystallization from ethanol/water mixtures to isolate the product .
    • Validation : Monitor reaction progress via ¹⁹F NMR spectroscopy to confirm trifluoroborate formation (δ −140 to −150 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Multinuclear NMR : Use ¹H NMR to confirm the (2E)-alkene geometry (coupling constant J ≈ 12–16 Hz). ¹⁹F NMR confirms trifluoroborate integrity (single resonance).
  • X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in acetonitrile/ether and refine using SHELXL .
  • Elemental analysis : Validate purity via carbon/hydrogen combustion analysis (deviation <0.4% expected) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat.
  • Ventilation : Use fume hoods to minimize inhalation risks, as borate salts may release toxic fumes upon decomposition .
  • Spill management : Neutralize with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., anisotropic displacement parameters) be resolved during structure refinement?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to minimize absorption errors.
  • Refinement in SHELXL : Apply the RIGU restraint for boron-fluorine bond lengths (B–F ≈ 1.38 Å) and isotropic displacement parameters (Uiso) for potassium ions .
  • Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry elements .

Q. How do substituents on the phenyl ring affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic effects : Electron-withdrawing groups (e.g., NO₂) on the phenyl ring decrease boron’s Lewis acidity, slowing transmetalation in Suzuki-Miyaura couplings.
  • Steric effects : Ortho-substituents hinder coordination to palladium catalysts, reducing reaction yields.
  • Experimental design : Perform comparative kinetic studies using para-, meta-, and ortho-substituted derivatives under identical Pd(PPh₃)₄ conditions .

Q. How can conflicting NMR and crystallographic data (e.g., dynamic disorder in the solid state) be reconciled?

  • Methodological Answer :

  • Dynamic NMR analysis : Conduct variable-temperature ¹H NMR to detect conformational exchange (e.g., alkene rotation) in solution.
  • DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify static vs. dynamic disorder .
  • Twinned crystals : Use TWINLAW in SHELXL to model twinning if multiple domains are observed .

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